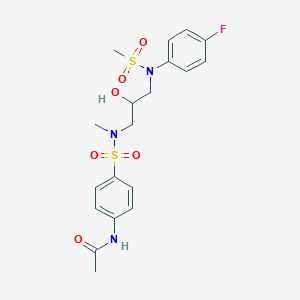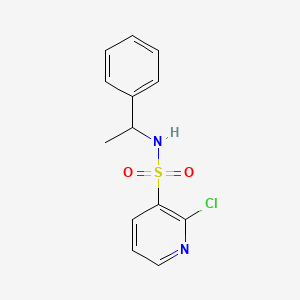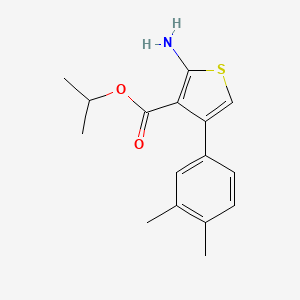
(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H22ClF2N3O2S and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
- A study reported the synthesis of methanone derivatives, including compounds similar to the one , and evaluated their antibacterial activity, with many compounds showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Research on Synthesis Processes
- Research focused on the synthesis of related compounds, using starting materials like piperidine-4-carboxylic acid, indicates a reasonable overall yield and provides insights into the synthesis process of similar fluorophenyl methanone hydrochlorides (Zheng Rui, 2010).
Structural Studies
- A study on isomorphous structures related to the compound , explored chlorine-methyl exchange and the difficulties in detecting isomorphism in the presence of disorder, which could be relevant to the structural analysis of similar compounds (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Synthesis for Antimicrobial Applications
- Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial activity, showing potential as antimicrobial agents (Chaudhari, 2012).
Anticancer and Antituberculosis Studies
- Synthesis of structurally similar compounds has shown significant anticancer and antituberculosis activities in vitro, indicating potential medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antifungal Activities
- Research on fluorine-containing pyrazoles and benzo[d]oxazoles, structurally similar to the compound , demonstrated promising antibacterial and antifungal activities (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis of PPARpan Agonist
- Efficient synthesis of a potent PPARpan agonist, which involves a compound structurally similar to the target molecule, highlights its potential in drug development (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Potential as Anti-mycobacterial Chemotypes
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, suggesting similar potential for the compound (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Selective Anti-HIV-2 Activity
- β-Carboline derivatives, structurally related to the compound, have shown selective inhibition of the HIV-2 strain, indicating potential application in HIV-2 treatment (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antimicrobial Oxime Derivatives
- Synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are structurally similar, exhibited good antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014).
作用機序
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their primary targets .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, often influenced by their specific chemical structures .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their primary targets .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
特性
IUPAC Name |
(3,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S.ClH/c1-29-17-5-2-15(3-6-17)20-14-30-21(25-20)13-26-8-10-27(11-9-26)22(28)16-4-7-18(23)19(24)12-16;/h2-7,12,14H,8-11,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYQALOBXKDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)


![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)
